3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
Description
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (CAS: 339009-88-0) is a pyridine derivative featuring a nitro group at the 3-position of the pyridine ring and a benzyl substituent bearing a trifluoromethyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₁₀F₃N₃O₂, with a molecular weight of 297.23 g/mol . The compound is commercially available through multiple suppliers and is primarily used in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which enhance metabolic stability and binding affinity in target interactions .
Properties
IUPAC Name |
3-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-4-1-3-9(7-10)8-18-12-11(19(20)21)5-2-6-17-12/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJVBPDASCJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186324 | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-88-0 | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine typically involves the reaction of 3-(trifluoromethyl)benzylamine with 2-chloropyridine in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-amino-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine.
Substitution: Formation of various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations:
- Substituent Position : The position of the trifluoromethyl group on the benzyl ring (3- vs. 4-) significantly impacts electronic properties. For example, Compound 17 with a 4-CF₃ group may exhibit weaker electron-withdrawing effects compared to the target compound’s 3-CF₃ substituent.
- Synthetic Yields: Compound 17 achieved an 81% yield using Pd(OAc)₂ and BINAP, suggesting efficient catalysis for benzylamine coupling. No direct synthesis data is available for the target compound.
Physicochemical Properties
Notes:
- The trifluoromethyl group contributes to metabolic resistance across all analogs, a critical feature in drug design .
Biological Activity
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is an organic compound characterized by its complex structure, featuring a nitro group, a trifluoromethyl group, and a pyridin-2-amine moiety. Its molecular formula is C13H10F3N3O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 297.24 g/mol
- CAS Number : 339009-88-0
- Structure : The compound's structure includes a pyridine ring substituted with a trifluoromethyl group and a nitro group, which are known to influence its biological activity.
The biological activity of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine is believed to be influenced by its ability to interact with various biological targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive nitrogen species that may exert antimicrobial or anticancer effects. Additionally, the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The presence of the nitro group is particularly crucial as it has been associated with antibiotic activity. For example, studies have shown that nitro compounds can inhibit bacterial growth by disrupting cellular processes.
Anticancer Potential
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine has been investigated for its potential anticancer properties. Nitro-containing compounds have been reported to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
Anti-inflammatory Effects
Nitro compounds are also known for their anti-inflammatory properties. They can modulate inflammatory responses by influencing the expression of cytokines and other mediators involved in inflammation. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine induced apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
